4,8-Dibromoquinoline-3-carbonitrile
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Overview
Description
4,8-Dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Br2N2 and a molecular weight of 311.96 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 3-cyanoquinoline using bromine or a bromine source in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group, while Suzuki-Miyaura coupling would result in a biaryl compound .
Scientific Research Applications
4,8-Dibromoquinoline-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,8-Dibromoquinoline-3-carbonitrile is not fully understood. as a quinoline derivative, it is believed to interact with various molecular targets, including enzymes and receptors. In antimicrobial research, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, these compounds may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoquinoline-3-carbonitrile
- 8-Bromoquinoline-3-carbonitrile
- 4,8-Dichloroquinoline-3-carbonitrile
Uniqueness
4,8-Dibromoquinoline-3-carbonitrile is unique due to the presence of two bromine atoms at the 4 and 8 positions of the quinoline ring. This structural feature can significantly influence its reactivity and biological activity compared to other quinoline derivatives. The dibromo substitution pattern may enhance its ability to participate in coupling reactions and increase its potency in biological assays .
Properties
IUPAC Name |
4,8-dibromoquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFRWBMKBDZJHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677851 |
Source
|
Record name | 4,8-Dibromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-88-3 |
Source
|
Record name | 4,8-Dibromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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